LogP (Lipophilicity) Differentiation Against Des-Chloro Analog Methyl 4-Ethoxybenzoate
The introduction of a chlorine atom significantly modulates lipophilicity, a key parameter for membrane permeability and ADME properties. Methyl 3-chloro-4-ethoxybenzoate exhibits a higher calculated LogP compared to its des-chloro analog, methyl 4-ethoxybenzoate [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | 2.53 (LogP) |
| Comparator Or Baseline | Methyl 4-ethoxybenzoate (CAS 23676-08-6), LogP = 2.19 [1] |
| Quantified Difference | ΔLogP ≈ +0.34 |
| Conditions | Calculated property; values derived from ChemSrc and PubChem databases. |
Why This Matters
A higher LogP value indicates increased lipophilicity, which can translate to altered membrane permeability and distribution volume in biological systems, making it a more suitable scaffold for targeting intracellular or hydrophobic binding pockets.
- [1] PubChem. Methyl 4-ethoxybenzoate (Compound Summary). Accessed April 21, 2026. View Source
